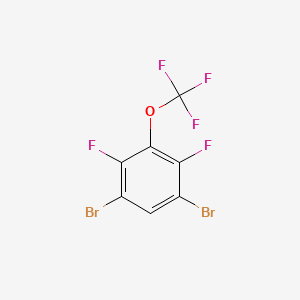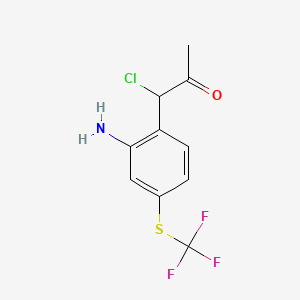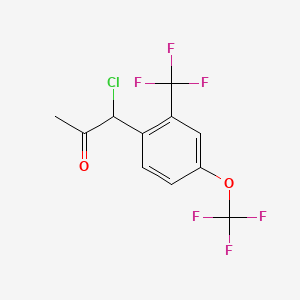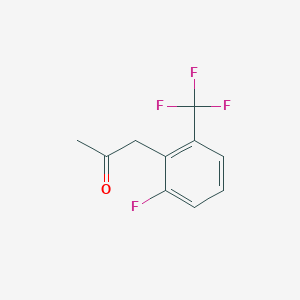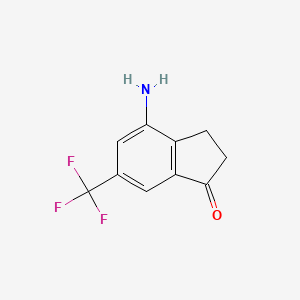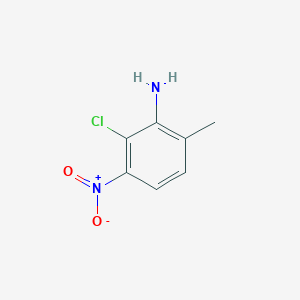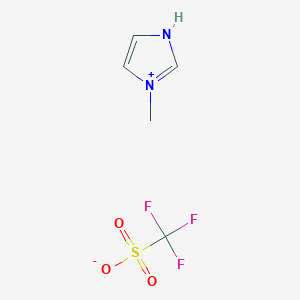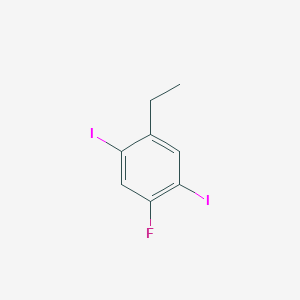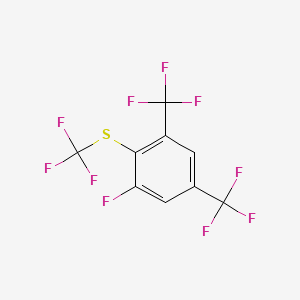
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the 3-chloropropyl group. One common method includes:
Halogenation: Starting with a benzene derivative, the compound is first iodinated using iodine and an oxidizing agent such as nitric acid.
Fluorination: The iodinated benzene is then subjected to fluorination using a fluorinating agent like silver fluoride.
Alkylation: Finally, the 3-chloropropyl group is introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for the substitution of the chlorine atom.
Oxidation: Potassium permanganate in acidic medium for oxidation reactions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-2-fluoro-5-iodobenzene.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of halogenated drugs with improved efficacy and stability.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions. The molecular pathways involved can vary widely based on the specific biological context.
Comparaison Avec Des Composés Similaires
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine
- Tris(3-chloropropyl) phosphate
Comparison: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
Propriétés
Formule moléculaire |
C9H9ClFI |
|---|---|
Poids moléculaire |
298.52 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
Clé InChI |
RGVFXBPCAMMBEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)CCCCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


